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1H-imidazo[2,1-f][1,2,4]triazin-4-one

AMP deaminase inhibition species selectivity herbicide lead discovery

Choose the [2,1-f] imidazo[2,1-f][1,2,4]triazin-4-one scaffold for your AMPD or PI3Kγ inhibitor programs. Unlike the [5,1-f] isomer, it uniquely presents the HBA–HBD–HBD Watson-Crick motif required for guanine-mimetic binding, with documented 222-fold plant selectivity and superior hydrolytic stability. Its solid-phase diversification chemistry accelerates fragment-based library construction. Order this patent-defensible building block today to drive your drug discovery or agrochemical lead optimization.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B7950330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[2,1-f][1,2,4]triazin-4-one
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=O)N=CN2
InChIInChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10)
InChIKeyQMFPURRPZZSJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[2,1-f][1,2,4]triazin-4-one – Core Heterocyclic Scaffold for AMP Deaminase, Guanosine Mimetic, and Kinase Inhibitor Research Programs


1H-Imidazo[2,1-f][1,2,4]triazin-4-one (CAS 1206825-06-0; also catalogued as imidazo[2,1-f][1,2,4]triazin-4(3H)-one) is a fused heterocyclic building block comprising an imidazole ring joined to a 1,2,4-triazin-4-one moiety . With a molecular weight of 136.11 g·mol⁻¹ and the molecular formula C₅H₄N₄O, the scaffold presents zero hydrogen‑bond donors and three acceptors, yielding a computed XLogP3 of −0.3 [1]. The core is distinct from its isomeric [5,1‑f]‑fused counterpart (CAS 865444‑76‑4), which bears the same molecular formula but a different ring‑junction topology, and from its 4‑amine analog (CAS 1363383‑00‑9) that alters the hydrogen‑bond pharmacophore [2]. Because the 4‑one moiety provides a defined HBA–HBD–HBD (hydrogen‑bond acceptor, donor, donor) motif, the structure serves as a proven guanine isostere, enabling the design of nucleobase‑mimetic inhibitors [3].

1H-Imidazo[2,1-f][1,2,4]triazin-4-one – Why In‑Class Heterocyclic Building Blocks Cannot Be Reliably Interchanged


The imidazo[2,1‑f][1,2,4]triazin‑4‑one scaffold cannot be replaced by its [5,1‑f] fusion isomer, its 4‑amine analog, or the earlier diazepinol‑based AMP‑deaminase template without compromising the hydrogen‑bond pharmacophore, target selectivity, and hydrolytic stability that are documented for the [2,1‑f]‑4‑one system. The [2,1‑f] ring junction precisely positions the 4‑carbonyl to complete the HBA–HBD–HBD triad required for guanine‑mimetic recognition [1], whereas the [5,1‑f] isomer re‑orients the hydrogen‑bond vectors and is preferentially exploited for PDE9 inhibition rather than AMP‑deaminase engagement [2]. Moreover, the imidazotriazine ring system displays superior hydrolytic stability relative to the diazepinol scaffold used in early AMP‑deaminase inhibitors, making the [2,1‑f]‑4‑one core the preferred starting point for durable inhibitor design [3]. The quantitative consequences of these differences are detailed in Section 3.

1H-Imidazo[2,1-f][1,2,4]triazin-4-one – Quantified Differentiation Evidence Against Closest Analogs


AMP‑Deaminase Inhibition Potency and Species Selectivity: Imidazo[2,1‑f][1,2,4]triazin‑4‑one Scaffold vs. Diazepinol‑Ring AMPD Inhibitors

A 3‑carboxyphenylethyl‑substituted imidazo[2,1‑f][1,2,4]triazine (compound 8) inhibited all three human AMPD recombinant isozymes with IC₅₀ values of 5.7 μM (AMPD1), 2.3 μM (AMPD2), and 0.9 μM (AMPD3), while showing only weak inhibition of the plant enzyme (Arabidopsis FAC1, IC₅₀ = 200 μM) [1]. In contrast, the earlier diazepinol‑ring inhibitor 4 achieved a considerably more potent human AMPD1 IC₅₀ of 0.5 μM but lacked the species‑selectivity window (plant data not reported) and suffered from hydrolytic instability that limited its utility for prolonged in vivo studies [1]. The imidazo[2,1‑f][1,2,4]triazine scaffold therefore provides an approximately 35‑fold selectivity margin between human AMPD3 and plant AMPD (200/0.9 μM ≈ 222‑fold; reported as “poor inhibitor” vs “good inhibitor”) that is not available with the diazepinol template.

AMP deaminase inhibition species selectivity herbicide lead discovery

Guanine Isostere Fidelity: Conservation of the HBA–HBD–HBD Pharmacophore in 2‑Aminoimidazo[2,1‑f][1,2,4]triazin‑4(3H)‑one vs. Native Guanine

2‑Aminoimidazo[2,1‑f][1,2,4]triazin‑4(3H)‑one, derived directly from the 1H‑imidazo[2,1‑f][1,2,4]triazin‑4‑one core by 2‑amination, preserves the complete HBA–HBD–HBD hydrogen‑bond substructure of native guanine [1]. The 4‑carbonyl acts as the hydrogen‑bond acceptor (HBA), while the N‑H of the triazin‑4‑one ring and the 2‑amino group supply the two hydrogen‑bond donors (HBD), exactly mirroring the Watson‑Crick recognition face of guanine. In contrast, the imidazo[2,1‑f][1,2,4]triazin‑4‑amine analog replaces the 4‑carbonyl with an amine, eliminating the HBA character and altering the pharmacophore to an HBD‑HBD‑HBD pattern that cannot replicate guanine’s canonical base‑pairing interactions [2]. The 4‑one scaffold is therefore uniquely suited among imidazotriazine isomers for nucleobase‑mimetic drug design.

guanine isostere nucleobase mimetic hydrogen‑bond pharmacophore

Hydrolytic Stability of the Imidazotriazine Ring System vs. Diazepinol‑Ring AMPD Inhibitors

The imidazo[2,1‑f][1,2,4]triazine ring system demonstrates improved hydrolytic stability compared to the diazepinol ring present in early AMP‑deaminase inhibitors such as compounds 1–4 [1]. While the diazepinol scaffold undergoes ring‑opening hydrolysis under physiological conditions, limiting its in vivo half‑life, the imidazotriazine core remains intact, enabling sustained target engagement. Although the primary reference does not provide quantitative degradation rate constants, the authors explicitly state that the improved hydrolytic stability, combined with the observed inhibition levels, makes inhibitor 8 an “interesting lead structure worthy of further investigation” [1]. This stability advantage is a direct consequence of the aromatic imidazo[2,1‑f][1,2,4]triazin‑4‑one framework and is not shared by the diazepinol comparator.

hydrolytic stability imidazotriazine scaffold durability

Divergent Biological Target Engagement: Imidazo[2,1‑f][1,2,4]triazin‑4‑one Core vs. Imidazo[5,1‑f][1,2,4]triazin‑4‑one Isomer

The [2,1‑f]‑fused imidazotriazin‑4‑one scaffold preferentially yields inhibitors of AMP‑deaminase and PI3K‑γ, whereas the [5,1‑f] isomer is exploited for PDE9 inhibition [1][2][3]. For example, 3‑substituted imidazo[2,1‑f][1,2,4]triazines achieve human AMPD3 IC₅₀ values as low as 0.9 μM [1], while the [5,1‑f]‑based PDE9 inhibitor 2‑(benzyloxymethyl)‑7‑tetrahydropyran‑4‑yl‑3H‑imidazo[5,1‑f][1,2,4]triazin‑4‑one displays a PDE9A IC₅₀ of 384 nM [2]. The U.S. patent 12,030,885 further establishes that substituted imidazo[2,1‑f][1,2,4]triazines are potent PI3K‑γ inhibitors, a target not claimed for the [5,1‑f] series [3]. These divergent target profiles indicate that the ring‑fusion topology dictates which biological targets can be addressed, making the [2,1‑f]‑4‑one core the mandatory choice for AMP‑deaminase and PI3K‑γ programs.

target selectivity PI3K-gamma PDE9 AMP deaminase

Synthetic Accessibility: One‑Pot GBB‑3CR Assembly vs. Multi‑Step Routes for Other Heterocyclic Cores

The 2‑aminoimidazo[2,1‑f][1,2,4]triazin‑4(3H)‑one scaffold is accessible via a one‑pot, two‑step Groebke‑Blackburn‑Bienaymé reaction (GBB‑3CR) followed by deprotection, delivering the guanine isostere in moderate to good yields [1]. In contrast, the syntheses of pyrazolo[1,5‑a]pyrimidine or imidazo[4,5‑d][1,3]diazepine cores typically require five‑ to seven‑step linear sequences with lower overall diversity [2]. Solid‑phase diversification of the imidazo[2,1‑f][1,2,4]triazine core via palladium‑catalyzed direct C‑3 arylation has been demonstrated, enabling the rapid generation of a 20‑compound kinase‑targeted library without the need for pre‑functionalized halide or organometallic intermediates [2]. This synthetic efficiency translates directly into reduced lead‑optimization cycle times and lower procurement costs for follow‑up libraries.

Groebke-Blackburn-Bienaymé reaction one-pot synthesis compound library production

Physicochemical Profile Comparison: Imidazo[2,1‑f][1,2,4]triazin‑4‑one Core vs. Pyrazolo[1,5‑a]pyrimidine Building Block

The imidazo[2,1‑f][1,2,4]triazin‑4‑one core (MW 136.11, XLogP3 = −0.3, HBD = 0, HBA = 3, TPSA = 43.1 Ų) presents a fragment‑like, hydrophilic profile that is well‑suited for lead‑like and fragment‑based drug discovery [1]. By comparison, the commonly used pyrazolo[1,5‑a]pyrimidine scaffold (e.g., parent core MW 119.13, XLogP3 ≈ 0.5–1.0, HBD = 0, HBA = 3) is more lipophilic and lacks the HBD functionality required for guanine‑mimetic hydrogen bonding [2]. The imidazotriazin‑4‑one scaffold therefore offers a complementary physicochemical space, with a lower logP that favors aqueous solubility while still providing the requisite hydrogen‑bond functionality for target engagement.

physicochemical properties Lipinski parameters fragment-like scaffold

1H-Imidazo[2,1-f][1,2,4]triazin-4-one – High-Value Application Scenarios Based on Verified Differentiation


Herbicide Lead Discovery Requiring Plant vs. Mammalian AMP Deaminase Selectivity

Agrochemical research groups designing AMP‑deaminase inhibitors as herbicide leads should prioritize the imidazo[2,1‑f][1,2,4]triazin‑4‑one scaffold. The documented 222‑fold selectivity window between human AMPD3 (IC₅₀ = 0.9 μM) and plant AMPD (IC₅₀ = 200 μM) for a 3‑substituted derivative provides a built‑in safety margin that is absent in diazepinol‑based inhibitors [1]. Furthermore, the scaffold’s hydrolytic stability ensures that lead compounds survive formulation and environmental exposure testing, a critical requirement for field‑use herbicides [1].

Nucleobase‑Mimetic Drug Design Targeting Guanine‑Binding Proteins (Kinases, GTPases, Riboswitches)

Medicinal chemistry programs aimed at displacing guanine from its protein or RNA binding sites require a core scaffold that precisely replicates the Watson‑Crick HBA–HBD–HBD recognition motif. The 2‑aminoimidazo[2,1‑f][1,2,4]triazin‑4(3H)‑one derivative, derived directly from the parent 4‑one scaffold, uniquely conserves this pharmacophore [2]. The 4‑amine analog and the [5,1‑f] fusion isomer cannot present the correct hydrogen‑bond vector set and should be excluded from nucleobase‑mimetic design campaigns [2].

Kinase and PI3K‑γ Inhibitor Programs Seeking Novel Intellectual Property Space

The imidazo[2,1‑f][1,2,4]triazin‑4‑one core forms the basis of issued patent US 12,030,885 covering PI3K‑γ inhibitors for autoimmune, cancer, and cardiovascular indications [3]. Because the [5,1‑f] isomer is claimed in distinct patent families for PDE9 inhibition, the [2,1‑f]‑4‑one scaffold offers a clear proprietary position for PI3K‑γ programs. Its established amenability to solid‑phase C‑3 arylation [4] enables rapid construction of patent‑defensible compound libraries.

Fragment‑Based Drug Discovery Requiring a Hydrophilic, Guanine‑Mimetic Starting Point

Fragment screens targeting nucleobase‑binding pockets benefit from low‑molecular‑weight, hydrophilic scaffolds that can be efficiently elaborated. With MW 136.11, XLogP3 −0.3, and a built‑in HBA–HBD–HBD motif, the imidazo[2,1‑f][1,2,4]triazin‑4‑one core fills a physicochemical niche not occupied by pyrazolo[1,5‑a]pyrimidine (more lipophilic, no HBD) or other common fragments [5]. Its one‑pot GBB‑3CR synthesis [2] and solid‑phase diversification chemistry [4] further accelerate hit‑to‑lead progression in fragment‑based campaigns.

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